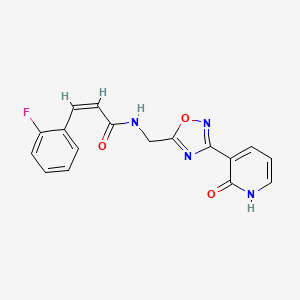

(Z)-3-(2-fluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Description

(Z)-3-(2-fluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a structurally complex acrylamide derivative featuring a 2-fluorophenyl group, a 1,2,4-oxadiazole ring, and a 2-oxo-1,2-dihydropyridin-3-yl moiety. The compound’s design integrates fluorine substitution for enhanced metabolic stability and bioavailability, while the oxadiazole and dihydropyridinone motifs are known to confer hydrogen-bonding capabilities and modulate electronic properties . Although direct pharmacological data for this compound are absent in the provided evidence, its structural features align with derivatives studied for kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

(Z)-3-(2-fluorophenyl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3/c18-13-6-2-1-4-11(13)7-8-14(23)20-10-15-21-16(22-25-15)12-5-3-9-19-17(12)24/h1-9H,10H2,(H,19,24)(H,20,23)/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFPGRFRTMDEDD-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-fluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other relevant biological effects.

Chemical Structure

The compound features a unique structure comprising:

- A (Z)-3-(2-fluorophenyl) group,

- An N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl) moiety,

- An acrylamide backbone.

This configuration is thought to contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 Cells

In a study evaluating the cytotoxic effects on HepG2 liver cancer cells, the compound displayed an IC50 value of approximately 5 μM. This indicates a potent activity compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.18 μM) .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of β-tubulin polymerization , leading to cell cycle arrest at the G2/M phase.

- Induction of apoptosis , with significant increases in apoptotic cell populations observed in treated cultures.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that derivatives of oxadiazole exhibit broad-spectrum antimicrobial effects against various pathogens.

Antimicrobial Efficacy

A comparative analysis of oxadiazole derivatives revealed that compounds structurally related to (Z)-3-(2-fluorophenyl)... demonstrated effective bactericidal activity against Staphylococcus spp., with some derivatives outperforming established antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| (Z)-3-(2-fluorophenyl)... | Staphylococcus aureus | Strong | |

| Ciprofloxacin | Staphylococcus aureus | Moderate |

Lipophilicity and Toxicity

The lipophilicity of (Z)-3-(2-fluorophenyl)... is an important parameter influencing its bioactivity and pharmacokinetics. Studies suggest that optimal lipophilicity correlates with enhanced cellular uptake and bioavailability while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs in the evidence share core acrylamide or heterocyclic frameworks but differ in substituents and functional groups. Below is a detailed comparison:

Key Observations :

Fluorine Position: The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl in analogs 2412 and 2512.

Oxadiazole vs. Oxazolone : The oxadiazole ring in the target compound is a rigid heterocycle with hydrogen-bond acceptor sites, whereas analogs 2412, 2512, and 4412 use oxazolone intermediates. Oxadiazoles are associated with improved metabolic stability over oxazolones .

Dihydropyridinone Moiety: The 2-oxo-1,2-dihydropyridin-3-yl group in the target compound is unique and may mimic pyridine-based kinase inhibitors, as seen in compound 3f (), which contains a pyrimidinone-acrylamide hybrid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.